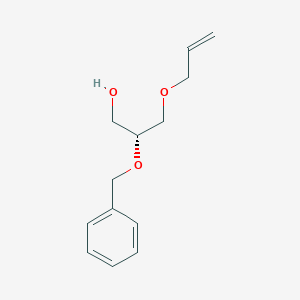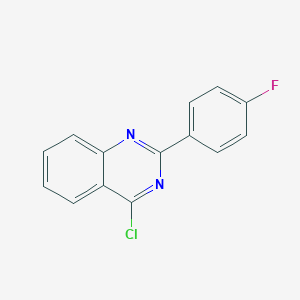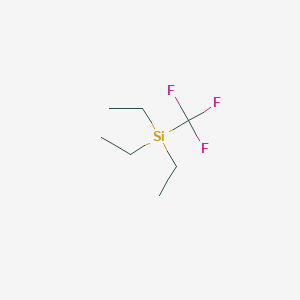
Triethyl(trifluorométhyl)silane
Vue d'ensemble
Description
Triethyl(trifluoromethyl)silane (TETS) is a colorless, volatile, and highly flammable liquid. It is a member of the trialkylsilane family and is composed of a trifluoromethyl group and three ethyl groups attached to a silicon atom. TETS is used in a variety of applications, including its use as a reagent in organic synthesis, as a fuel additive, and as a precursor for the synthesis of other organosilicon compounds. It is also used in the production of semiconductors, pharmaceuticals, and other materials.
Applications De Recherche Scientifique
Trifluorométhylation des substrats électrophiles
Triethyl(trifluorométhyl)silane est utilisé comme un réactif précieux pour la trifluorométhylation des substrats électrophiles . Ce processus implique l'introduction d'un groupe trifluorométhyle dans un substrat, ce qui peut modifier considérablement les propriétés chimiques du substrat, le rendant utile dans divers domaines tels que les produits pharmaceutiques et les produits agrochimiques .
Addition nucléophile aux aldéhydes et cétones
Ce composé est également utilisé dans l'addition nucléophile du groupe trifluorométhyle aux aldéhydes et cétones . Cette réaction est particulièrement utile en synthèse organique, car elle permet d'introduire un groupe trifluorométhyle dans un large éventail de composés carbonylés .
Génération du trifluorométhure
Le triéthyl(trifluorométhyl)silane peut générer du trifluorométhure avec des quantités catalytiques de F- (TBAF ou CsF) . Le trifluorométhure est un réactif utile en synthèse organique, en particulier dans les réactions impliquant le transfert d'un groupe trifluorométhyle .
Production d'alcools trifluorométhylés
Il réagit avec les composés carbonylés pour produire des alcools trifluorométhylés . Ces alcools sont souvent utilisés comme intermédiaires dans la synthèse de divers produits pharmaceutiques et produits agrochimiques .
Formation de liaison C-C
Le triéthyl(trifluorométhyl)silane est adapté à la formation de liaison C-C . Cela en fait un outil précieux dans le domaine de la synthèse organique, où la formation de liaisons carbone-carbone est une réaction fondamentale et largement utilisée
Mécanisme D'action
Target of Action
Triethyl(trifluoromethyl)silane primarily targets aryl iodides and is used in trialkylsilylation reactions . It is also used for the deposition of perfluoro-methyl silica films .
Mode of Action
The mode of action of Triethyl(trifluoromethyl)silane involves the generation of a highly reactive trifluoromethide intermediate. This intermediate attacks the carbonyl to generate an alkoxide anion. The alkoxide is then silylated by the reagent to give the overall addition product .
Biochemical Pathways
Triethyl(trifluoromethyl)silane affects the biochemical pathways involved in the trifluoromethylation of aryl iodides and trialkylsilylation reactions . The trifluoromethyl group can dramatically influence the properties of organic molecules, thereby increasing their applicability as pharmaceuticals, agrochemicals, or building blocks for organic materials .
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a density of 098 g/mL at 25 °C (lit) . It has a boiling point of 56-57 °C/60 mmHg (lit.) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The result of the action of Triethyl(trifluoromethyl)silane is the formation of trifluoromethylated compounds. The trifluoromethyl group can dramatically influence the properties of organic molecules, thereby increasing their applicability as pharmaceuticals, agrochemicals, or building blocks for organic materials .
Action Environment
The action of Triethyl(trifluoromethyl)silane can be influenced by environmental factors. It is sensitive to moisture and can form a flammable/explosive vapor-air mixture . Therefore, it should be stored under inert gas in a well-ventilated place and kept cool .
Safety and Hazards
Orientations Futures
Triethyl(trifluoromethyl)silane is widely used in the synthesis of various medicinal targets . It has been used in the synthesis of a non-steroidal selective androgen receptor modulator that displays excellent oral bioavailability and anabolic activity in muscle . It has also been used to create a selective glucocorticoid receptor modulator that demonstrated antiproliferative activity equal to the myeloma therapeutic, dexamethasone .
Propriétés
IUPAC Name |
triethyl(trifluoromethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F3Si/c1-4-11(5-2,6-3)7(8,9)10/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSKFONQCREGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400825 | |
| Record name | Triethyl(trifluoromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120120-26-5 | |
| Record name | Triethyl(trifluoromethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl(trifluoromethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Triethyl(trifluoromethyl)silane (TESCF3) in palladium-catalyzed fluorination of cyclic vinyl triflates?
A1: TESCF3 acts as an additive in this reaction and plays a crucial role in improving regioselectivity. The research demonstrated that the addition of TESCF3 significantly enhanced the selectivity towards the desired fluorinated product. [] While the exact mechanism of action is not fully elucidated in the paper, the authors suggest that TESCF3 might influence the reaction pathway by interacting with either the palladium catalyst or the reaction intermediates, leading to a more controlled and selective fluorination process.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


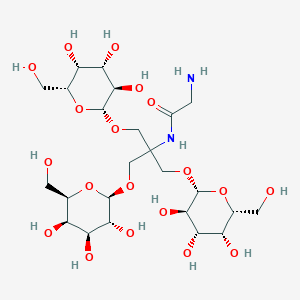

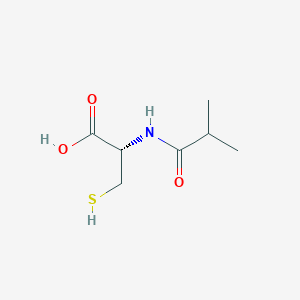




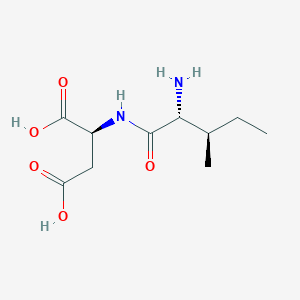
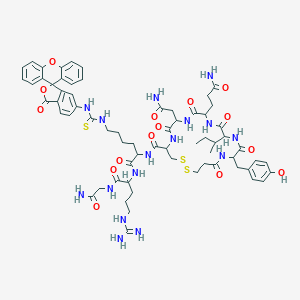
![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)

